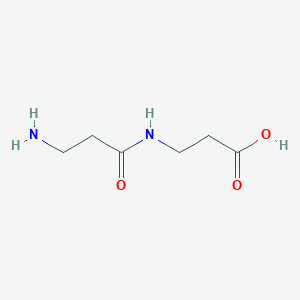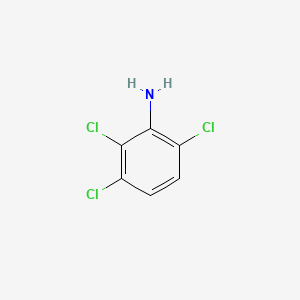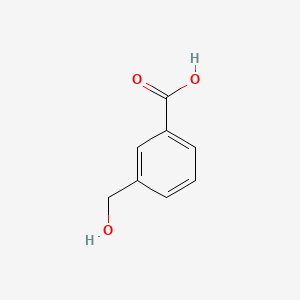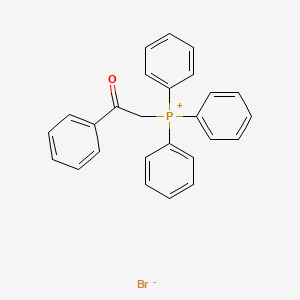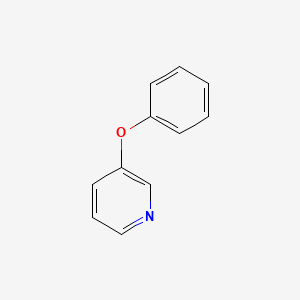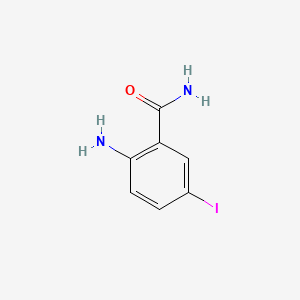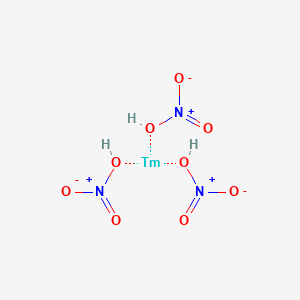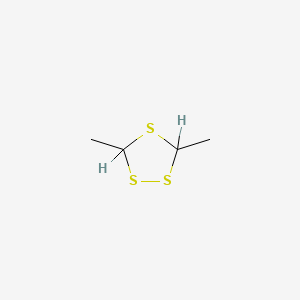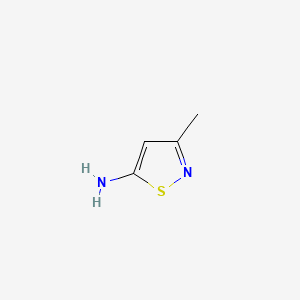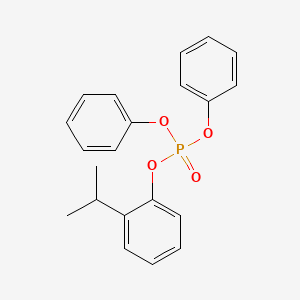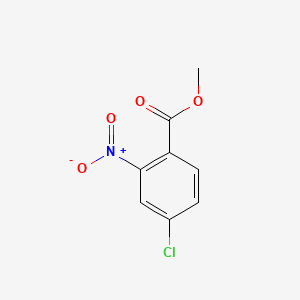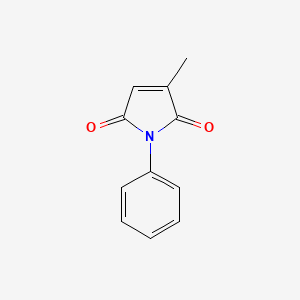
2-甲基-N-苯基马来酰亚胺
描述
2-Methyl-N-phenylmaleimide is an organic compound with the molecular formula C11H9NO2. It is a derivative of maleimide, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom. This compound is known for its role as a Michael acceptor in organic synthesis and its participation in Diels-Alder reactions, making it a valuable reagent in the construction of complex molecular frameworks .
科学研究应用
2-Methyl-N-phenylmaleimide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules through Diels-Alder and Michael addition reactions.
Polymer Chemistry: Employed in the synthesis of poly(maleimide)s and copolymers with enhanced thermal and mechanical properties.
Material Science: Utilized in the development of advanced materials with specific properties, such as high glass transition temperatures and thermal stability.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
Target of Action
The primary target of 2-Methyl-N-phenylmaleimide is the double bond in the maleimide moiety . This compound is designed to interact with this specific molecular structure, which plays a crucial role in its mechanism of action .
Mode of Action
2-Methyl-N-phenylmaleimide operates by activating the double bond in the maleimide moiety . This activation allows 2-Methyl-N-phenylmaleimide to react with the diene component . The reaction proceeds through a concerted mechanism, resulting in the formation of a new carbon-carbon bond and the generation of a cyclohexene ring system .
Biochemical Pathways
The biochemical pathway affected by 2-Methyl-N-phenylmaleimide involves the formation of cyclohexene ring systems . This process is a result of the compound’s interaction with its target, leading to significant downstream effects. The creation of these ring systems can influence the structural properties of the resulting compounds, potentially leading to enhanced stability .
Pharmacokinetics
The compound’s boiling point is reported to be 172 °c at 12 mmhg , and its melting point is between 96-98 °C . These properties may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2-Methyl-N-phenylmaleimide’s action primarily involve the formation of cyclohexene ring systems . These ring systems can contribute to the structural stiffness and stability of the resulting compounds .
生化分析
Biochemical Properties
2-Methyl-N-phenylmaleimide plays a significant role in various biochemical reactions. It interacts with enzymes such as myeloperoxidase, which catalyzes the reaction between hydrogen peroxide and chloride to generate hypochlorous acid . This interaction increases the activity of myeloperoxidase, leading to oxidative cell injury induced by activated neutrophils. Additionally, 2-Methyl-N-phenylmaleimide acts as a dienophile in Diels-Alder reactions, participating in cycloaddition reactions with dienes to form cyclohexene derivatives .
Cellular Effects
2-Methyl-N-phenylmaleimide has notable effects on various types of cells and cellular processes. It influences cell function by increasing the activity of myeloperoxidase, which is associated with inflammatory diseases . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Methyl-N-phenylmaleimide involves the activation of the double bond in the maleimide moiety, allowing it to react with the diene component. This reaction proceeds through a concerted mechanism, resulting in the formation of a new carbon-carbon bond and the generation of a cyclohexene ring system . Additionally, 2-Methyl-N-phenylmaleimide increases the activity of myeloperoxidase by binding to the enzyme and enhancing its catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-N-phenylmaleimide change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 2-Methyl-N-phenylmaleimide can lead to sustained oxidative stress and inflammation in cells .
Dosage Effects in Animal Models
The effects of 2-Methyl-N-phenylmaleimide vary with different dosages in animal models. At low doses, the compound can enhance the activity of myeloperoxidase without causing significant toxicity. At high doses, it may induce toxic or adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-Methyl-N-phenylmaleimide is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the reduction of activated α,β-unsaturated alkenes through the action of ene-reductases, which use non-covalently bound flavin mononucleotide for the reduction process . This compound also affects metabolic flux and metabolite levels by inducing oxidative stress and altering gene expression .
Transport and Distribution
Within cells and tissues, 2-Methyl-N-phenylmaleimide is transported and distributed through interactions with transporters and binding proteins. It acts as a Michael acceptor, allowing it to be taken up by cells and distributed to various cellular compartments . The localization and accumulation of 2-Methyl-N-phenylmaleimide can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 2-Methyl-N-phenylmaleimide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, it may localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-phenylmaleimide typically involves a two-step process starting from maleic anhydride and a substituted aniline. The first step involves the reaction of maleic anhydride with the substituted aniline to form an intermediate, which is then cyclized to produce the desired maleimide derivative . The reaction conditions often include heating and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: In industrial settings, the preparation of 2-Methyl-N-phenylmaleimide may involve continuous addition of aniline to a heated mixture of maleic anhydride, a catalyst, and an organic solvent. The mixture is then subjected to reflow and dehydration, followed by acid-base neutralization, washing, cooling, and crystallization to obtain the compound with high yield and purity .
化学反应分析
Types of Reactions: 2-Methyl-N-phenylmaleimide undergoes various types of chemical reactions, including:
Diels-Alder Reactions: It acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Michael Addition Reactions: As a Michael acceptor, it reacts with nucleophiles to form addition products.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienes such as cyclopentadiene or furan under mild heating conditions.
Michael Addition Reactions: Common nucleophiles include amines, thiols, and enolates, often under basic conditions.
Major Products Formed:
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Michael Addition Products: Formed from reactions with nucleophiles, resulting in various substituted derivatives.
相似化合物的比较
N-Phenylmaleimide: Lacks the methyl group present in 2-Methyl-N-phenylmaleimide, resulting in different reactivity and properties.
N-Methylmaleimide: Lacks the phenyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 2-Methyl-N-phenylmaleimide is unique due to the presence of both a methyl and a phenyl group, which enhances its reactivity and versatility in organic synthesis. This dual substitution allows for greater regio- and stereo-selectivity in reactions, making it a valuable compound in the construction of complex molecular frameworks .
属性
IUPAC Name |
3-methyl-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVUFFJVZGZJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351059 | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3120-04-5 | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


